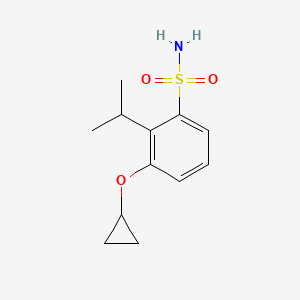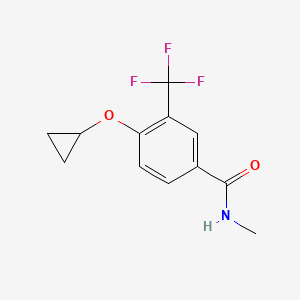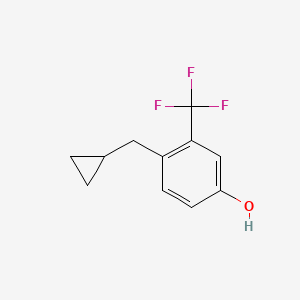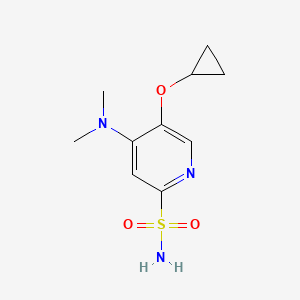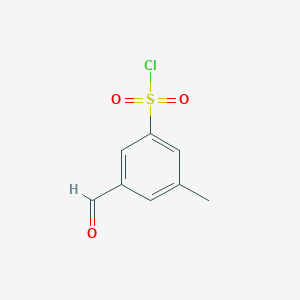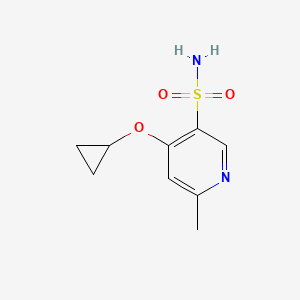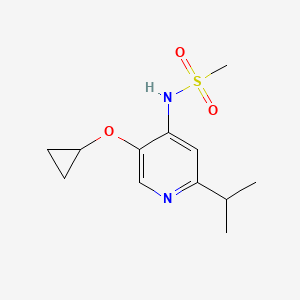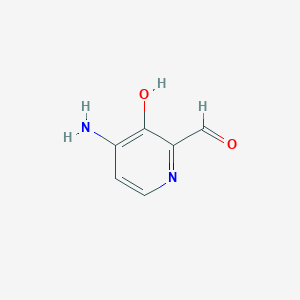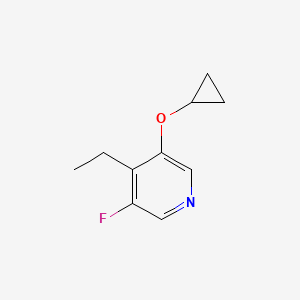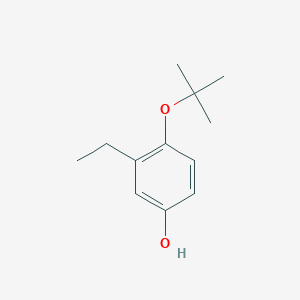
4-(Tert-butoxy)-3-ethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tert-butoxy)-3-ethylphenol is an organic compound characterized by the presence of a tert-butoxy group and an ethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxy)-3-ethylphenol typically involves the etherification of para-chlorophenol with isobutene in the presence of a catalyst such as sulfuric acid or a quaternary ammonium salt. The reaction is carried out under normal temperature conditions using solvents like benzene, toluene, or xylene . The process is homogeneous and easy to control, with the product being easily separable and purifiable.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process involves the use of readily available raw materials and solvents, making it economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxy)-3-ethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different phenolic derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, reduced phenolic compounds, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Tert-butoxy)-3-ethylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Tert-butoxy)-3-ethylphenol involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group can undergo cleavage, leading to the formation of reactive intermediates that can interact with various biological molecules. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butoxystyrene
- tert-Butoxybenzene
- 4-tert-Butoxyphenol
Comparison
Compared to similar compounds, 4-(Tert-butoxy)-3-ethylphenol is unique due to the presence of both a tert-butoxy group and an ethyl group on the phenol ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3-ethyl-4-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C12H18O2/c1-5-9-8-10(13)6-7-11(9)14-12(2,3)4/h6-8,13H,5H2,1-4H3 |
InChI Key |
DQSWYBDZNRTVQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


